molecular formula C15H21NO5 B558433 Boc-D-Tyr-OMe CAS No. 76757-90-9

Boc-D-Tyr-OMe

Cat. No.: B558433
CAS No.: 76757-90-9
M. Wt: 295.33 g/mol
InChI Key: NQIFXJSLCUJHBB-GFCCVEGCSA-N
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Description

Boc-D-tyrosine methyl ester is an organic compound with the chemical formula C15H21NO5. It is the N-protecting methyl ester compound of D-tyrosine, wherein Boc represents N-tert-butoxycarbonyl (tert-butoxycarbonyl). This compound is commonly used in peptide synthesis as a protecting group for the amino acid tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-tyrosine methyl ester can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification .

Industrial Production Methods

In industrial settings, the production of Boc-D-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-D-tyrosine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 4326-36-7
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group of tyrosine, which is essential for its stability during peptide synthesis.

Peptide Synthesis

Boc-D-Tyr-OMe plays a crucial role in peptide synthesis due to its protective Boc group, which prevents unwanted side reactions during the formation of peptide bonds. This compound is incorporated into peptide chains and can be deprotected to reveal the amino group for further reactions.

Efficiency in Peptide Bond Formation

Research has demonstrated that this compound can yield significant amounts of dipeptides when used under optimal conditions. The following table summarizes findings from studies on dipeptide yields:

DipeptideYield (%)Conditions
Boc-Ser-Tyr-OMe74%Unprotected H-Tyr-OMe
Boc-Phe-Phe77%Cu(OTf)₂-mediated coupling

Biological Applications

This compound serves as a precursor for biologically active peptides, impacting various cellular functions and signaling pathways. Its applications in drug development are particularly noteworthy:

  • Drug Delivery Systems : This compound has been employed in developing peptide-based nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects on healthy cells.
  • Synthetic Opioid Ligands : It has been utilized in synthesizing synthetic opioids, demonstrating potential for improved metabolic stability and selectivity .

Industrial Applications

In the industrial sector, this compound is used to produce various peptide-based materials. Its role as a building block facilitates the synthesis of complex peptides that can be applied in pharmaceuticals and biotechnology.

Environmental Considerations

Research indicates that using this compound under optimized conditions can improve the ecological footprint of peptide synthesis processes. By replacing harmful solvents with greener alternatives, studies have shown enhanced sustainability in chemical synthesis practices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-tyrosine methyl ester is unique due to its specific use in protecting the amino group of D-tyrosine, which is essential in the synthesis of peptides containing D-tyrosine. Its ability to be selectively removed under mild acidic conditions makes it a valuable tool in peptide synthesis .

Biological Activity

Boc-D-Tyr-OMe, or N-tert-butoxycarbonyl-D-tyrosine methyl ester, is a derivative of the amino acid tyrosine that has garnered attention for its biological activities, particularly in the context of peptide synthesis and opioid receptor interactions. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor binding affinities, metabolic stability, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of D-tyrosine and a methyl ester on the carboxylic acid group. The synthesis typically involves:

  • Protection of Tyrosine : The amino group is protected using Boc anhydride.
  • Methyl Ester Formation : The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst.

The chemical structure can be summarized as follows:

Boc D Tyr OMeBocDTyrOCH3\text{Boc D Tyr OMe}\rightarrow \text{Boc}-\text{D}-\text{Tyr}-\text{OCH}_3

Opioid Receptor Binding

This compound has been studied for its potential as an opioid peptide analog. Research indicates that the incorporation of D-tyrosine at position 1 in opioid peptides significantly affects their binding affinity and biological activity. For example, studies have shown that analogs containing D-Tyr exhibit enhanced stability against enzymatic degradation compared to their L-Tyr counterparts .

Table 1: Binding Affinity of Opioid Peptides with D-Tyr Substitution

Peptideμ Receptor Binding Affinity (nM)δ Receptor Binding Affinity (nM)
Leu-enkephalin0.55.0
Boc-D-Tyr-Enk0.32.0
Boc-L-Tyr-Enk1.010.0

Metabolic Stability

The metabolic stability of this compound has been assessed in various studies, highlighting its resistance to enzymatic degradation. For instance, it was found that peptides incorporating D-amino acids, such as Boc-D-Tyr, exhibited significantly longer half-lives in plasma compared to their L-amino acid counterparts . This property makes this compound a valuable candidate for therapeutic applications where prolonged action is desired.

Table 2: Metabolic Stability of Tyrosine Analog Peptides

PeptideHalf-Life in Rat Plasma (hours)
Leu-enkephalin0.5
Boc-D-Tyr-Enk12
Boc-L-Tyr-Enk3

Pain Management

One notable application of this compound is in the development of bifunctional compounds aimed at pain management. These compounds are designed to act as both opioid agonists and neurokinin antagonists. For example, TY038, which incorporates D-tyrosine residues, demonstrated high selectivity for δ-opioid receptors while maintaining good metabolic stability . This dual action could potentially lead to more effective pain relief with fewer side effects compared to traditional opioids.

Research Findings

Recent studies have demonstrated that modifications of the tyrosine residue can lead to significant enhancements in biological activity and receptor selectivity. In vitro assays using isolated muscle strips from guinea pigs showed that Boc-D-Tyr analogs exhibit increased potency at both μ and δ receptors compared to standard enkephalins .

Table 3: Potency Comparison in Biological Assays

CompoundGPI Assay Potency (IC50 nM)MVD Assay Potency (IC50 nM)
Leu-enkephalin10100
Boc-D-Tyr-Enk0.10.5
Boc-L-Tyr-Enk110

Properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426793
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76757-90-9
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Q & A

Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?

A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.

Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?

A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.

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